molecular formula C12H14IN3O2S B13563027 3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13563027
M. Wt: 391.23 g/mol
InChI Key: HQVSHMWPDXFLTK-UHFFFAOYSA-N
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Description

3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole intermediate. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with nitrous acid in the presence of acetic acid . The iodination of benzotriazole is achieved using iodine and an oxidizing agent such as sodium hypochlorite.

The thiane ring is introduced through a nucleophilic substitution reaction, where the benzotriazole derivative reacts with a thiane precursor under basic conditions. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the iodination step and automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The iodine atom on the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The thiane ring may interact with biological membranes, altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14IN3O2S

Molecular Weight

391.23 g/mol

IUPAC Name

3-[(6-iodobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14IN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

InChI Key

HQVSHMWPDXFLTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2

Origin of Product

United States

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